molecular formula C11H15ClN4 B1433020 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride CAS No. 1384430-24-3

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride

Cat. No.: B1433020
CAS No.: 1384430-24-3
M. Wt: 238.72 g/mol
InChI Key: SUSRGULETWZIKC-UHFFFAOYSA-N
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Description

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties and biological activities .

Biochemical Analysis

Biochemical Properties

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and cell division . The compound’s triazole ring facilitates binding interactions, potentially inhibiting the enzyme’s activity and thereby affecting cellular processes. Additionally, it has shown interactions with the COVID-19 main protease, indicating its potential as an antiviral agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, such as BT-474 breast cancer cells, by binding to specific sites and disrupting cellular functions . It also affects the antioxidant properties of cells, enhancing their ability to scavenge free radicals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes and proteins, inhibiting or activating their functions. For instance, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby inhibiting its activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that it remains stable under various conditions, maintaining its efficacy over extended periods . Its degradation products may also have biological activities, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antimicrobial and antiviral activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s triazole ring is resistant to metabolic degradation, contributing to its stability and prolonged activity . Its metabolites may also have biological activities, influencing overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride typically involves a “click” chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general procedure involves the reaction of a phenyl azide with an alkyne in the presence of a copper(I) catalyst and a reducing agent such as sodium ascorbate .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings .

Scientific Research Applications

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride is unique due to the presence of both the triazole ring and the propan-2-amine group. This combination imparts distinct chemical properties and enhances its biological activity, making it a versatile compound in various fields of research .

Properties

IUPAC Name

2-(1-phenyltriazol-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-11(2,12)10-8-15(14-13-10)9-6-4-3-5-7-9;/h3-8H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSRGULETWZIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
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2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
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2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
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2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
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2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride
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2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.